3-benzyl-7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
Description
7-{2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethoxy}-3-benzyl-4-methyl-2H-chromen-2-one is a complex organic compound with a unique structure that combines elements of isoquinoline and chromenone
Properties
Molecular Formula |
C28H31NO5 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
7-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethoxy]-3-benzyl-4-methylchromen-2-one |
InChI |
InChI=1S/C28H31NO5/c1-19-23-11-10-22(16-25(23)34-27(31)24(19)15-20-7-3-2-4-8-20)33-18-26(30)29-14-13-28(32)12-6-5-9-21(28)17-29/h2-4,7-8,10-11,16,21,32H,5-6,9,12-15,17-18H2,1H3 |
InChI Key |
GBHPWWJUMFPQSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCC4(CCCCC4C3)O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethoxy}-3-benzyl-4-methyl-2H-chromen-2-one involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the isoquinoline and chromenone moieties, followed by their coupling through an oxoethoxy linker. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to ensure cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-{2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethoxy}-3-benzyl-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to hydroxyl groups.
Substitution: The benzyl and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may produce a secondary alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe for studying enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating the mechanisms of various biological processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it useful in the development of new drugs for treating various diseases.
Industry
In industry, this compound may find applications in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its unique properties could be leveraged to create products with enhanced performance and functionality.
Mechanism of Action
The mechanism of action of 7-{2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethoxy}-3-benzyl-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play key roles in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline and chromenone derivatives, such as:
- 7-{2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethoxy}-4-propyl-2H-1-benzopyran-2-one
- N-[2-(4a-Hydroxyoctahydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
Uniqueness
The uniqueness of 7-{2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethoxy}-3-benzyl-4-methyl-2H-chromen-2-one lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
